molecular formula C20H17N3O B5872500 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile

Cat. No. B5872500
M. Wt: 315.4 g/mol
InChI Key: FJNMXUUWKQIEBE-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR). These enzymes play a crucial role in the progression of various diseases, and their inhibition by this compound can lead to the suppression of disease progression.
Biochemical and Physiological Effects:
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile in lab experiments include its ability to inhibit the activity of various enzymes and its potential applications in the treatment of various diseases. However, its limitations include its low solubility and stability, which can affect its effectiveness in lab experiments.

Future Directions

There are several future directions for the research on 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile. These include:
1. Further studies on the mechanism of action of this compound to better understand its effectiveness in the treatment of various diseases.
2. Development of more efficient and effective synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and diabetes.
4. Exploration of the potential use of this compound in combination with other drugs to improve its effectiveness.
5. Studies on the toxicity and safety of this compound to determine its suitability for use in humans.
Conclusion:
In conclusion, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile is a promising compound with potential applications in the field of medicine. Its ability to inhibit the activity of various enzymes and its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and safety before it can be used in humans.

Synthesis Methods

The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 2-aminoacetophenone in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to a series of reactions to yield the final product.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-17(12-21)16-7-3-5-9-19(16)23(14)13-20(24)22-11-10-15-6-2-4-8-18(15)22/h2-9H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNMXUUWKQIEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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